molecular formula C7H12N4O B2424941 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1038997-09-9

3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2424941
CAS RN: 1038997-09-9
M. Wt: 168.2
InChI Key: RPJHJFBQWJWKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide” appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The “propan-2-yl” group, also known as isopropyl, is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring as the central feature, with the isopropyl group and the carbohydrazide group attached at the 3rd and 5th positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the carbohydrazide group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The carbohydrazide group might be reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .

Scientific Research Applications

Antibacterial Activity

3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide and its derivatives exhibit significant antibacterial properties. For instance, certain carbohydrazone derivatives synthesized from pyrazole showed inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to the standard drug Chloramphenicol (Mohammad Idrees et al., 2016). Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs demonstrated potential as DNA gyrase inhibitors, with compound 3k strongly inhibiting Staphylococcus aureus and Bacillus subtilis DNA gyrase (Juan Sun et al., 2013).

Cytotoxic Activity

This chemical has been studied for its cytotoxic effects against cancer cell lines. A study on 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed potent antiproliferative activity against human cancer cell lines, such as HepG-2, BGC823, and BT474 (Datong Zhang et al., 2011).

Corrosion Inhibition

Pyrazole carbohydrazides, including 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, are effective as corrosion inhibitors. A study demonstrated their ability to inhibit corrosion in an acidic environment, indicating their potential in industrial applications (Pruthviraj Rd, 2021).

Molecular Docking and Spectroscopic Investigations

Extensive quantum chemical studies and molecular docking have been carried out on pyrazole carbohydrazide derivatives. These studies provide insights into the electronic structure, stability, reactivity, and potential biological activities of these compounds (R. Pillai et al., 2017).

Material Science

In material science, the synthesis of single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a closely related compound, indicates the potential use of such materials in pharmaceutical and agrochemical industries. These crystals exhibit unique thermal and dielectric properties (P. M. Vyas et al., 2012).

Safety And Hazards

As with any chemical compound, handling “3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential biological activities of this compound and its derivatives .

properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)5-3-6(11-10-5)7(12)9-8/h3-4H,8H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJHJFBQWJWKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.